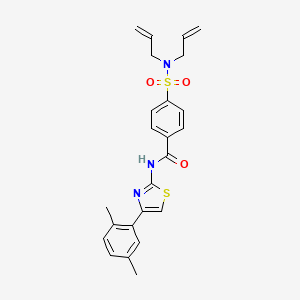
4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with biological activity, which can provide context for the analysis of similar compounds. Benzamides are a class of compounds known for their diverse range of biological activities, including anti-inflammatory, anticancer, and antifungal properties .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the coupling of appropriate pharmacophores to a benzamide scaffold. For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides were synthesized by reacting substituted benzohydrazides with 2,2'-(carbonothioyldisulfanediyl)diacetic acid in water, adhering to green chemistry principles . These methods suggest that the synthesis of the compound may also involve green chemistry techniques or microwave-assisted processes.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry . X-ray crystallography can also be used to determine the structure, as was done for some N,N-dimethylamino benzamide derivatives . These techniques would likely be applicable in analyzing the molecular structure of "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide".
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis of related compounds and their biological evaluations . These reactions are typically aimed at enhancing the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their biological applications. The papers do not provide specific data on these properties for the compound . However, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior of these compounds . Such studies would be relevant for "4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide" to predict its oral drug-like properties.
Applications De Recherche Scientifique
Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity
Research by Saito et al. (2022) explored a compound with a similar aminothiazole scaffold, which showed potential as a co-adjuvant to enhance immune responses via intracellular Ca2+ elevation. This compound activated major mitogen-activated protein kinases without directly interacting with common kinases, phosphatases, or pattern recognition receptors, indicating a unique mechanism of action (Saito et al., 2022).
Synthesis and Activity of Benzamide NSAIDs Based on Thiazole
Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole, showing anti-inflammatory activity. This research highlights the potential of thiazole derivatives in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).
Anticancer Evaluation of Benzamide Derivatives
Ravinaik et al. (2021) synthesized a series of benzamide derivatives, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating notable anticancer activity against various cancer cell lines. This indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).
Synthesis and Antimicrobial Evaluation
Chawla (2016) discussed the synthesis of thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, and their antimicrobial activity. This study emphasizes the role of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).
Synthesis of Thiazole Derivatives as Antimicrobial Agents
Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, underscoring the importance of such compounds in combating microbial infections (Bikobo et al., 2017).
Antifungal Applications of Benzamide Derivatives
Narayana et al. (2004) explored the antifungal activity of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, illustrating the potential of such compounds in developing antifungal medications (Narayana et al., 2004).
Propriétés
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-22(16-31-24)21-15-17(3)7-8-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAXIPNZAUXYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

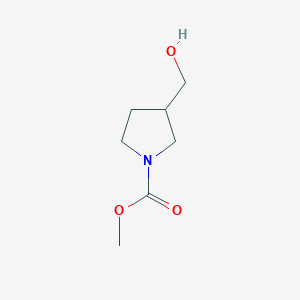
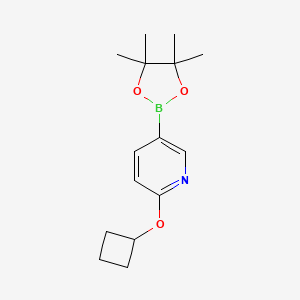


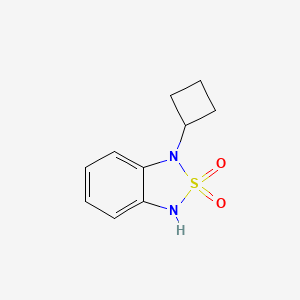
![Methyl 4-[[(1S,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonyl]amino]benzoate](/img/structure/B3012164.png)

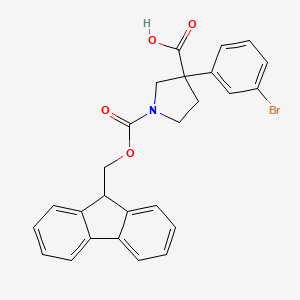
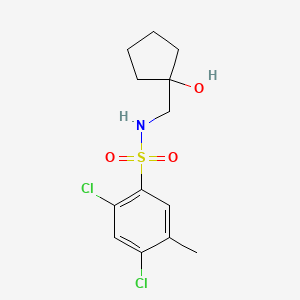
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)
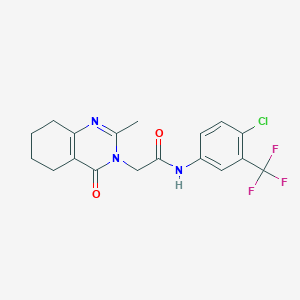

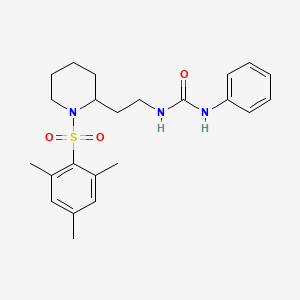
![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)